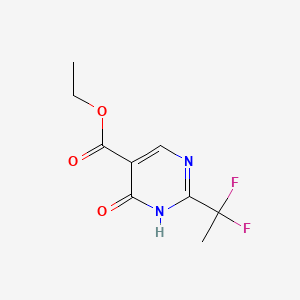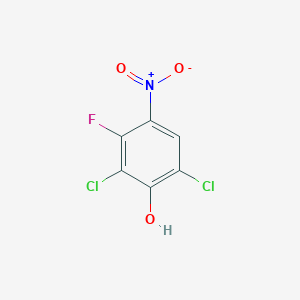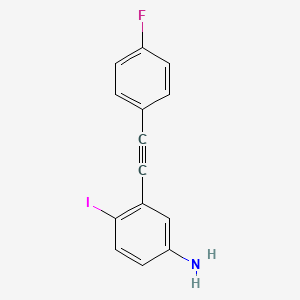
3-((4-Fluorophenyl)ethynyl)-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Fluorophenyl)ethynyl)-4-iodoaniline: is an organic compound that features a fluorophenyl group, an ethynyl linkage, and an iodoaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Fluorophenyl)ethynyl)-4-iodoaniline typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodo group in 3-((4-Fluorophenyl)ethynyl)-4-iodoaniline can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling.
Bases: Triethylamine, potassium carbonate.
Solvents: Toluene, dimethylformamide.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, coupling reactions could yield biaryl compounds, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: 3-((4-Fluorophenyl)ethynyl)-4-iodoaniline is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various coupling reactions.
Biology and Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals. It can be used in the synthesis of molecules that may exhibit biological activity, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and electronic materials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action for 3-((4-Fluorophenyl)ethynyl)-4-iodoaniline would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The ethynyl and fluorophenyl groups may play a role in binding to these targets, while the iodo group could be involved in further chemical modifications.
Comparison with Similar Compounds
1-Ethynyl-4-fluorobenzene: Shares the ethynyl and fluorophenyl groups but lacks the iodoaniline moiety.
4-Iodoaniline: Contains the iodoaniline structure but lacks the ethynyl and fluorophenyl groups.
4-Fluoroaniline: Contains the fluorophenyl group but lacks the ethynyl and iodo groups.
Uniqueness: 3-((4-Fluorophenyl)ethynyl)-4-iodoaniline is unique due to the combination of its structural features. The presence of both the ethynyl linkage and the iodoaniline moiety allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C14H9FIN |
|---|---|
Molecular Weight |
337.13 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)ethynyl]-4-iodoaniline |
InChI |
InChI=1S/C14H9FIN/c15-12-5-2-10(3-6-12)1-4-11-9-13(17)7-8-14(11)16/h2-3,5-9H,17H2 |
InChI Key |
OLNOHRULKHQBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=C(C=CC(=C2)N)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


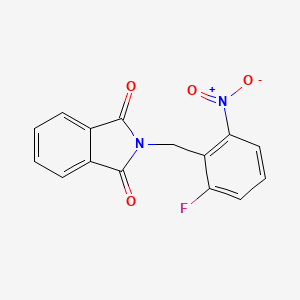

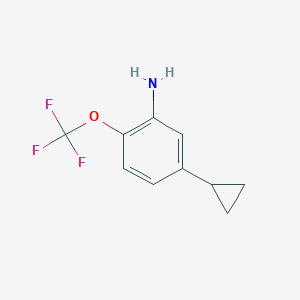
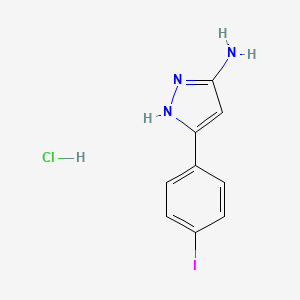
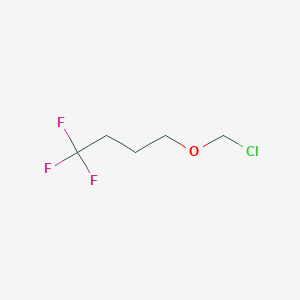
![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)
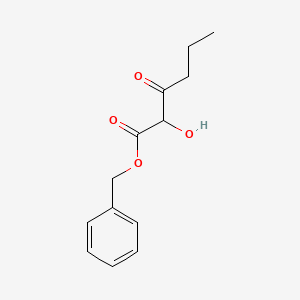

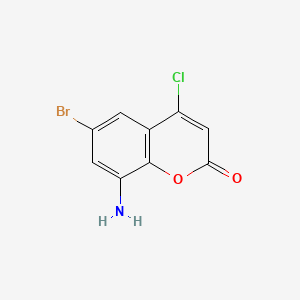
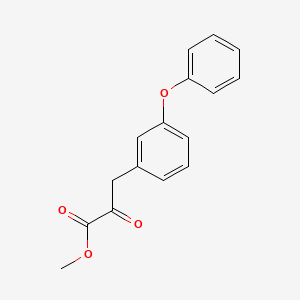
![Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13701666.png)
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
